Sodium heptadecafluorononanoate
Overview
Description
Sodium heptadecafluorononanoate is a chemical compound characterized by its chain of nine carbon atoms, with a sodium atom at one end and a fluorine atom at the otherThis compound is known for its water- and grease-repellent properties, making it useful in various industrial and consumer applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium heptadecafluorononanoate can be synthesized through the reaction of heptadecafluorononanoic acid with sodium hydroxide. The reaction typically involves dissolving heptadecafluorononanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where heptadecafluorononanoic acid and sodium hydroxide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium heptadecafluorononanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can involve the replacement of fluorine atoms with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases, nucleophiles, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents that can dissolve the compound effectively .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the fluorine atoms .
Scientific Research Applications
Sodium heptadecafluorononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in relation to its PFAS characteristics.
Medicine: Investigated for potential therapeutic applications and its impact on human health.
Industry: Utilized in the production of water- and grease-repellent coatings, as well as in the formulation of cosmetics and household products
Mechanism of Action
The mechanism by which sodium heptadecafluorononanoate exerts its effects is primarily related to its ability to interact with biological membranes and proteins. The compound’s fluorine atoms can form strong bonds with various molecular targets, leading to alterations in cellular processes and pathways. This interaction can result in changes to membrane permeability, protein function, and overall cellular homeostasis .
Comparison with Similar Compounds
- Ammonium heptadecafluorononanoate
- Perfluorononanoic acid
- Sodium perfluorononanoate
Comparison: Sodium heptadecafluorononanoate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its ammonium and acid counterparts. Additionally, its PFAS properties make it particularly effective in applications requiring water and grease repellency .
Properties
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGYIWSXCDCHRF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F17NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896632 | |
Record name | Sodium perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21049-39-8 | |
Record name | Sodium perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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